

molecular structure and properties of 5-Aminouridine

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Compound of Interest

Compound Name: 5-Aminouridine

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5-Aminouridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminouridine is a modified nucleoside analog of uridine that has garnered significant interest in the fields of biochemistry and pharmacology due to its diverse biological activities. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, biological functions, and potential therapeutic applications of **5-aminouridine**. Detailed experimental protocols for its synthesis, purification, and biological evaluation are presented, alongside a comprehensive summary of its quantitative data. Visualizations of key experimental workflows and its potential role in metabolic pathways are provided to facilitate a deeper understanding of this promising molecule.

Molecular Structure and Physicochemical Properties

5-Aminouridine, with the chemical formula $C_9H_{13}N_3O_6$, is a ribonucleoside composed of a 5-aminouracil base attached to a ribose sugar moiety via a β -N₁-glycosidic bond.^[1] The presence of the amino group at the C5 position of the pyrimidine ring significantly influences its electronic properties and biological activity compared to the parent molecule, uridine.

Crystal Structure

The crystal structure of **5-aminouridine** has been determined to be orthorhombic. The anti-conformation of the base relative to the ribose sugar is a key structural feature.

Physicochemical Data

A summary of the key physicochemical properties of **5-aminouridine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ N ₃ O ₆	[1]
Molecular Weight	259.22 g/mol	[1]
Melting Point	214-216 °C	
pKa (Predicted)	9.31 ± 0.10	[2]
Appearance	Off-white to light yellow solid	
Solubility	Soluble in water	

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **5-aminouridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally-derived high-resolution spectra for **5-aminouridine** are not readily available in the public domain, typical chemical shifts for similar uridine derivatives in DMSO-d₆ can provide an estimation. The proton (¹H) and carbon-13 (¹³C) NMR chemical shifts are influenced by the electron-donating amino group at the C5 position.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of **5-aminouridine**. The exact mass can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum of **5-aminouridine** would be expected to show characteristic absorption bands for the amine (N-H stretching), hydroxyl (O-H stretching), carbonyl (C=O stretching), and other functional groups present in the molecule.

Biological Activity and Potential Applications

5-Aminouridine has demonstrated a broad spectrum of biological activities, making it a molecule of interest for drug development.

Anticancer Activity

5-Aminouridine has been reported to exhibit inhibitory effects on the growth of various tumor cells. Its mechanism of action is thought to involve its metabolic conversion to 5-amino-uridine-5'-monophosphate (5-amino-UMP), which can interfere with pyrimidine nucleotide biosynthesis, a critical pathway for DNA and RNA synthesis in rapidly proliferating cancer cells.[3]

Antiviral Activity

The antiviral properties of **5-aminouridine** have been investigated against a range of viruses. As a nucleoside analog, it has the potential to be incorporated into viral nucleic acids, leading to chain termination or a dysfunctional viral genome.

Antifungal Activity

Derivatives of uridine have shown promise as antifungal agents. While specific data for **5-aminouridine** is limited, its structural similarity to other bioactive nucleosides suggests potential activity against fungal pathogens like *Candida albicans*.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and biological evaluation of **5-aminouridine**.

Synthesis of 5-Aminouridine

A common route for the synthesis of **5-aminouridine** involves the reduction of 5-nitrouridine.

Protocol: Reduction of 5-Nitrouridine

- **Dissolution:** Dissolve 5-nitrouridine in a suitable solvent, such as ethanol or methanol.
- **Catalyst Addition:** Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
- **Hydrogenation:** Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Filtration:** Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
- **Concentration:** Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **5-aminouridine** by recrystallization or column chromatography.

Purification of 5-Aminouridine

High-performance liquid chromatography (HPLC) is a robust method for the purification of **5-aminouridine**.

Protocol: HPLC Purification

- **Column:** Utilize a reverse-phase C18 column.
- **Mobile Phase:** Employ a gradient of a suitable buffer (e.g., triethylammonium acetate) and an organic modifier like acetonitrile.
- **Sample Preparation:** Dissolve the crude **5-aminouridine** in the mobile phase.
- **Injection and Elution:** Inject the sample onto the column and elute using the established gradient.

- **Detection:** Monitor the elution profile using a UV detector at a wavelength where **5-aminouridine** absorbs (typically around 260 nm).
- **Fraction Collection:** Collect the fractions containing the pure product.
- **Solvent Removal:** Lyophilize the collected fractions to obtain pure **5-aminouridine**.

Biological Assays

Protocol: MTT Assay for Cytotoxicity

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with various concentrations of **5-aminouridine** and incubate for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- **Formazan Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Visualizations

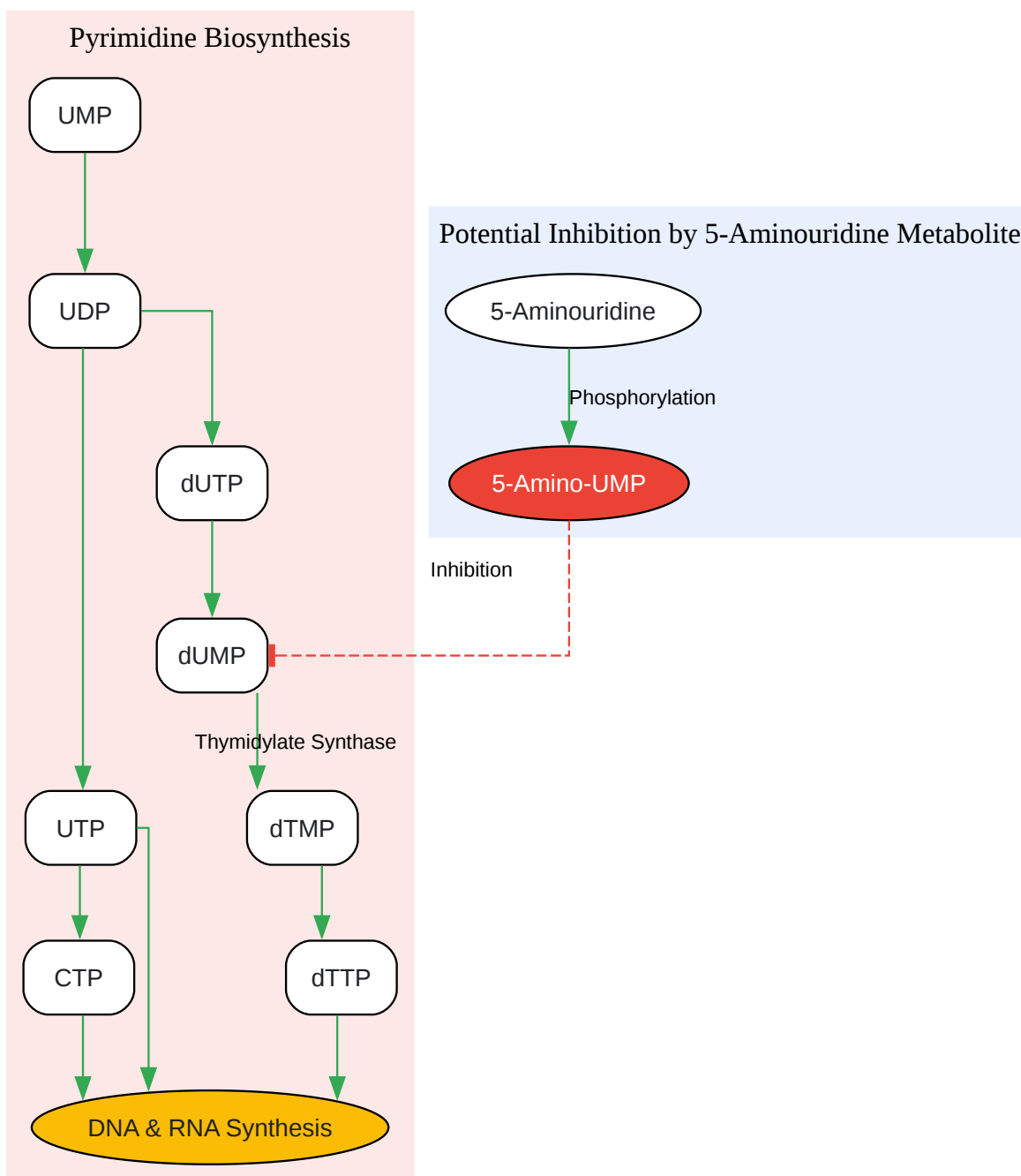
Workflow for Synthesis and Purification of 5-Aminouridine



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Caption: Workflow for the synthesis of **5-Aminouridine** via reduction of 5-nitrouridine followed by HPLC purification.

Potential Involvement in Pyrimidine Metabolism



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Caption: Potential mechanism of action of **5-Aminouridine** via inhibition of pyrimidine metabolism.

Conclusion

5-Aminouridine is a versatile molecule with significant potential in drug discovery and development. Its demonstrated anticancer, antiviral, and potential antifungal activities warrant further investigation. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and scientists working with this compound. Future studies should focus on elucidating the precise mechanisms of action, optimizing its synthesis, and exploring its therapeutic efficacy in preclinical and clinical settings.

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